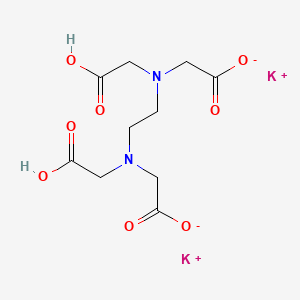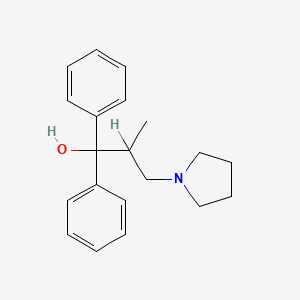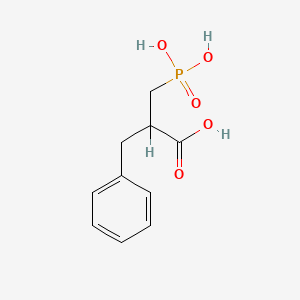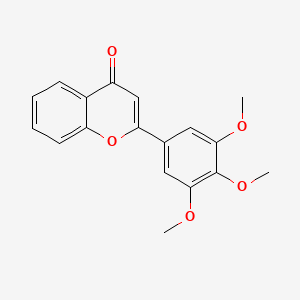
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt
Overview
Description
EDETATE DIPOTASSIUM, also known as dipotassium ethylenediaminetetraacetate, is a salt of ethylenediaminetetraacetic acid (EDTA). It is a chelating agent widely used in various fields, including pharmaceuticals, cosmetics, and food industries. This compound is known for its ability to bind metal ions, forming stable complexes that can be easily removed from solutions.
Scientific Research Applications
EDETATE DIPOTASSIUM has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Dipotassium EDTA, also known as Ethylenediaminetetraacetic acid dipotassium salt, primarily targets metal ions in biological systems . It is a well-known chelating agent that binds to calcium, magnesium, and zinc ions . These ions play crucial roles in various biological processes, including enzymatic reactions and cell adhesion .
Mode of Action
Dipotassium EDTA interacts with its targets by forming stable, water-soluble complexes . This interaction inhibits the activity of metalloproteases, enzymes that require metal ions for their function . By complexing the metal ions, particularly the zinc ion at the active center of metalloproteases, Dipotassium EDTA controls the reactivity of these ions .
Biochemical Pathways
The chelation of metal ions by Dipotassium EDTA affects several biochemical pathways. For instance, it prevents the joining of cadherins between cells, which are calcium-dependent adhesion molecules . This action prevents cell clumping in liquid suspension cultures and aids in detaching adherent cells for passaging . In addition, the chelation of metal ions required for nucleases helps maintain DNA integrity during extraction processes .
Pharmacokinetics
While specific pharmacokinetic data for Dipotassium EDTA is limited, it is known that EDTA compounds are primarily eliminated by hepatic metabolism . Renal excretion is an insignificant elimination pathway for these compounds . The pharmacokinetics of EDTA compounds can be influenced by factors such as dose, route of administration, and individual patient characteristics.
Result of Action
The molecular and cellular effects of Dipotassium EDTA’s action are primarily due to its chelating properties. By binding to metal ions, it can inhibit metal-dependent enzymes, influence various biological processes, and maintain the integrity of DNA . In clinical laboratories, it is used to preserve blood samples for analysis by preventing coagulation .
Action Environment
The action, efficacy, and stability of Dipotassium EDTA can be influenced by various environmental factors. For instance, the pH of the solution can affect its chelating ability . Furthermore, the presence of other ions in the solution can compete with the target ions for chelation, potentially affecting the compound’s efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] plays a crucial role in biochemical reactions, particularly as a chelating agent. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it can bind to metal ions, preventing them from participating in unwanted side reactions. This compound is also involved in the stabilization of enzyme structures, thereby enhancing their catalytic efficiency .
Cellular Effects
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metal ion homeostasis, thereby regulating the intracellular concentration of metal ions. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] exerts its effects through various mechanisms. It can bind to metal ions, forming stable chelates that prevent these ions from participating in harmful reactions. This binding can also inhibit or activate enzymes, depending on the specific enzyme and metal ion involved. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to gradual degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] vary with different dosages in animal models. At low doses, it can enhance cellular function by stabilizing enzyme structures and modulating gene expression. At high doses, it can exhibit toxic effects, including disruption of metal ion homeostasis and inhibition of essential enzymes. These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] is involved in several metabolic pathways, particularly those related to metal ion homeostasis and detoxification. It interacts with enzymes such as metalloproteases and metal ion transporters, influencing their activity and the overall metabolic flux. This compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, it can be transported into cells via metal ion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The precise localization of this compound is essential for its role in regulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
EDETATE DIPOTASSIUM is synthesized by reacting ethylenediaminetetraacetic acid with potassium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding potassium hydroxide while maintaining a controlled pH. The resulting solution is then evaporated to obtain the dipotassium salt in crystalline form .
Industrial Production Methods
In industrial settings, the production of EDETATE DIPOTASSIUM follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
EDETATE DIPOTASSIUM primarily undergoes chelation reactions, where it forms stable complexes with metal ions such as calcium, magnesium, iron, and copper. These reactions are crucial in various applications, including water treatment, pharmaceuticals, and analytical chemistry .
Common Reagents and Conditions
The chelation reactions typically occur in aqueous solutions with a neutral to slightly alkaline pH. Common reagents used in these reactions include metal salts like calcium chloride, magnesium sulfate, and ferric chloride .
Major Products Formed
The major products formed from these reactions are metal-EDTA complexes, which are highly stable and soluble in water. These complexes are used to remove metal ions from solutions, prevent metal-catalyzed reactions, and stabilize metal ions in various formulations .
Comparison with Similar Compounds
Similar Compounds
Disodium EDTA: Another salt of ethylenediaminetetraacetic acid, commonly used in similar applications but with different solubility and stability properties.
Calcium Disodium EDTA: Used primarily in medicine for chelation therapy to treat heavy metal poisoning.
Tetrasodium EDTA: Often used in industrial applications for water treatment and as a preservative in personal care products.
Uniqueness
EDETATE DIPOTASSIUM is unique due to its specific solubility and stability properties, making it particularly suitable for applications where potassium ions are preferred over sodium or calcium ions. Its ability to form highly stable complexes with a wide range of metal ions also sets it apart from other chelating agents .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt' involves the reaction of glycine with ethylenediamine and chloroacetic acid, followed by neutralization with potassium hydroxide.", "Starting Materials": [ "Glycine", "Ethylenediamine", "Chloroacetic acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Glycine is reacted with ethylenediamine in the presence of a catalyst to form N,N'-1,2-ethanediylbis(glycine).", "Step 2: Chloroacetic acid is added to the reaction mixture and the pH is adjusted to around 7 using sodium hydroxide.", "Step 3: The resulting mixture is heated to reflux for several hours to allow for complete reaction.", "Step 4: The reaction mixture is cooled and the product is isolated by filtration.", "Step 5: The product is then neutralized with potassium hydroxide to form the dipotassium salt of the compound." ] } | |
| 2001-94-7 | |
Molecular Formula |
C10H16KN2O8 |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
InChI Key |
XASWYPVFCVEQSU-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[K+].[K+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K] |
| 25102-12-9 2001-94-7 |
|
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
7379-27-3 |
synonyms |
Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dipotassium EDTA functions as a chelating agent by binding to metal ions, primarily calcium (Ca2+), through its four carboxylate and two amine groups. This binding forms a stable, water-soluble complex, effectively removing the metal ion from its biological or chemical environment.
ANone: By chelating calcium ions, Dipotassium EDTA prevents blood clotting []. This makes it a crucial additive in blood collection tubes used for hematological analysis. In other applications, this chelation disrupts calcium-dependent enzymatic activities and disrupts cell membrane stability.
ANone: The molecular formula of Dipotassium EDTA is C10H14K2N2O8, and its molecular weight is 370.45 g/mol.
ANone: While the provided research papers do not delve into detailed spectroscopic data, specific information can be found in chemical databases and publications focused on the structural characterization of EDTA salts.
ANone: Research indicates that using different brands of Dipotassium EDTA vacuum tubes can introduce clinically relevant variations in hematological parameters such as hematocrit, mean corpuscular volume, and platelet distribution width [].
ANone: Dipotassium EDTA offers superior stability for ascorbic acid analysis compared to lithium heparin or serum. Blood collected in EDTA tubes and promptly separated, deproteinized, and preserved yields the highest ascorbic acid levels [].
ANone: Dipotassium EDTA is not typically known for its catalytic properties. Its primary function is as a chelating agent, disrupting metal-dependent processes rather than catalyzing reactions.
ANone: While the provided research does not specifically mention computational studies on Dipotassium EDTA, such techniques are valuable for exploring the structural and binding properties of chelating agents.
ANone: Modifying the EDTA structure by altering the substituents on the nitrogen atoms or the length of the carbon chain can significantly impact its chelating affinity and selectivity for different metal ions.
ANone: C-peptide demonstrates better stability in separated serum compared to plasma in samples stored at 2-8°C for up to 7 days when collected with Dipotassium EDTA. Insulin exhibits greater stability in EDTA plasma than serum across various storage conditions [].
ANone: Delaying centrifugation significantly impacts C-peptide and insulin stability, particularly at room temperature. Immediate centrifugation and cold storage are crucial for preserving these analytes [].
ANone: The Cosmetic Ingredient Review Expert Panel concluded that EDTA and its salts, including Dipotassium EDTA, are safe for use in cosmetic formulations at typical concentrations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(3,4-Dichlorophenyl)-2-[[4-(2-furanylmethyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1196760.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)

